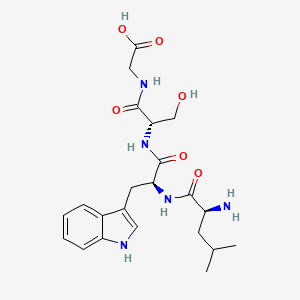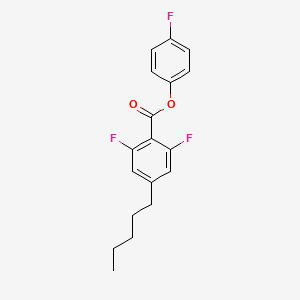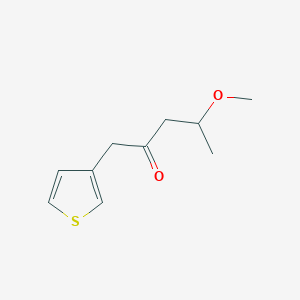
L-Leucyl-L-tryptophyl-L-serylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-tryptophyl-L-serylglycine is a tetrapeptide composed of the amino acids leucine, tryptophan, serine, and glycine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of biochemical processes and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tryptophyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-tryptophyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tryptophan residue, leading to the formation of kynurenine.
Reduction: Peptide bonds are generally stable under reducing conditions, but disulfide bonds (if present) can be reduced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Fluorescent dyes, biotinylation reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while biotinylation can result in a biotin-tagged peptide.
Scientific Research Applications
L-Leucyl-L-tryptophyl-L-serylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Leucyl-L-tryptophyl-L-serylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tryptophyl-L-seryl-L-tyrosine: Another tetrapeptide with similar properties but different biological activities.
L-Leucyl-L-tryptophyl-L-seryl-L-alanine: Similar structure but with alanine instead of glycine, leading to different interactions and effects.
Uniqueness
L-Leucyl-L-tryptophyl-L-serylglycine is unique due to its specific sequence and the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence its binding properties and biological activities, making it distinct from other similar peptides.
Properties
CAS No. |
671192-44-2 |
|---|---|
Molecular Formula |
C22H31N5O6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O6/c1-12(2)7-15(23)20(31)26-17(8-13-9-24-16-6-4-3-5-14(13)16)22(33)27-18(11-28)21(32)25-10-19(29)30/h3-6,9,12,15,17-18,24,28H,7-8,10-11,23H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,29,30)/t15-,17-,18-/m0/s1 |
InChI Key |
OIALSVFPCPLOFS-SZMVWBNQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)
![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)



![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)

![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)
